1-Bromo-4-(sulfinylamino)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(sulfinylamino)benzene, also known as 1-Bromo-4-aminobenzene sulfinate, is an organic compound with a molecular formula of C7H7BrN2O2S. It is a colorless solid that is soluble in water, ethanol, and acetone. This compound has a wide range of applications in both organic and inorganic chemistry, ranging from synthesis of new molecules to the development of new drugs.
Scientific Research Applications
Organic Synthesis
“1-Bromo-4-(sulfinylamino)benzene” is a key compound used in organic synthesis . It’s a building block that can be used to synthesize more complex molecules in the field of organic chemistry.
Catalysis
“1-Bromo-4-(sulfinylamino)benzene” can be used in palladium-catalyzed direct arylation of heteroarenes . This process is important in the synthesis of various organic compounds.
Analytical Chemistry
“1-Bromo-4-(sulfinylamino)benzene” can be used as a standard or reference compound in analytical chemistry. It can help in the identification and quantification of other similar compounds .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-(sulfinylamino)benzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
1-Bromo-4-(sulfinylamino)benzene interacts with its targets through a process known as electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-4-(sulfinylamino)benzene involve the bromination and sulfinylation of benzene rings . These reactions are part of larger organic synthesis pathways, which can lead to the production of a wide variety of complex organic compounds .
Pharmacokinetics
Like many other organic compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of 1-Bromo-4-(sulfinylamino)benzene’s action primarily involve the modification of benzene rings within organic compounds . This can lead to changes in the properties of these compounds, potentially influencing their reactivity, stability, and interactions with other molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-(sulfinylamino)benzene. For instance, the rate of electrophilic aromatic substitution reactions can be affected by factors such as temperature, solvent, and the presence of catalysts . Additionally, the stability of 1-Bromo-4-(sulfinylamino)benzene may be influenced by factors such as pH, temperature, and exposure to light .
properties
IUPAC Name |
1-bromo-4-(sulfinylamino)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNOS/c7-5-1-3-6(4-2-5)8-10-9/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUHQYMZUJVSQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=S=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181098 |
Source
|
Record name | Benzamine, 4-bromo-N-sulfinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(sulfinylamino)benzene | |
CAS RN |
26516-62-1 |
Source
|
Record name | Benzamine, 4-bromo-N-sulfinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026516621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamine, 4-bromo-N-sulfinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.